N(4)-十八烷基-1-阿拉伯呋喃糖基胞嘧啶

描述

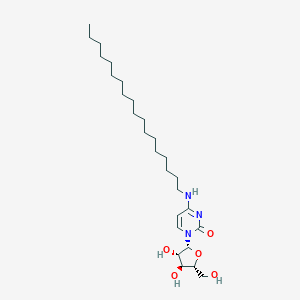

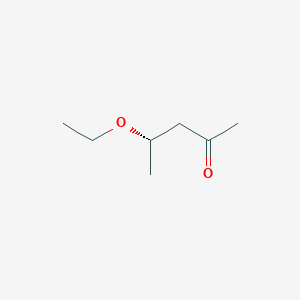

N(4)-Octadecyl-1-arabinofuranosylcytosine (N(4)-OAFC) is a novel, synthetic nucleoside analog that has been studied for its potential therapeutic applications in cancer and viral diseases. N(4)-OAFC is a modified form of the naturally occurring nucleoside cytosine, which plays an important role in the synthesis of DNA and RNA. N(4)-OAFC is a member of the arabinofuranosylcytosine family of nucleoside analogs, which have been studied for their ability to selectively target and inhibit the replication of certain viruses and cancer cells.

科学研究应用

Cancer Treatment

Alkasar-18 is a lipophilic cytotoxic drug chemically derived from cytosine arabinoside (ara-C), which is used in the treatment of various types of cancers . It has shown potent antitumor activity against leukemias and solid tumors .

Drug Delivery Systems

Due to its lipophilic nature, Alkasar-18 is used to improve the incorporation of Ara-C, an anti-cancer agent, into lipid bilayers of liposomes and/or target cells . This enhances the delivery of the drug to the target cells, thereby increasing its efficacy.

DNA Polymerase Alpha Subunit Inhibitors

Alkasar-18 acts as a POLA1 inhibitor, targeting the DNA polymerase alpha subunit . This mechanism of action is particularly useful in the treatment of neoplasms .

Clinical Trials

Alkasar-18 has been involved in several clinical trials. For instance, it has been used in studies evaluating the association between various measures of adiposity and clinical outcomes in Asian patients with atrial fibrillation .

Obesity and Cardiovascular Outcomes

In a study, investigators evaluated the association between various measures of adiposity [BMI and waist circumference (WC)] and clinical outcomes in Asian patients with AF who were prescribed OAC, using a nationwide population-based cohort .

Anticoagulation Survey for Elderly Patients

Alkasar-18 has been used in studies to learn more about what elderly people think of taking anticoagulants that do not have any vitamin K in them. These are called non-VKA oral anticoagulants (NOACs) .

作用机制

Alkasar-18, also known as N(4)-Octadecyl-1-arabinofuranosylcytosine or N4-Octadecylcytosine beta-D-arabinofuranoside, is a lipophilic derivative of Ara-C used to improve the incorporation of Ara-C, an anti-cancer agent, into lipid bilayers of liposomes and/or target cells .

Target of Action

The primary target of Alkasar-18 is the enzyme POLA . This enzyme plays a crucial role in DNA replication, making it a key target for many anticancer drugs.

Mode of Action

Alkasar-18 acts as a POLA inhibitor . By inhibiting this enzyme, Alkasar-18 disrupts DNA replication, leading to cell death. This makes it particularly effective against rapidly dividing cells, such as cancer cells .

Biochemical Pathways

DNA replication pathway . By inhibiting POLA, Alkasar-18 disrupts the normal process of DNA replication, leading to cell death .

Pharmacokinetics

Pharmacokinetics of Alkasar-18 in healthy mice gave plasma half-lives of t1/2(a) = 10 min and t1/2(b) = 7 - 10 hours . A relatively high proportion of the drug is found in the liver, however with similar elimination kinetics as in plasma . A high proportion of Alkasar-18 is bound to erythrocytes .

Result of Action

The result of Alkasar-18’s action is the disruption of DNA replication, leading to cell death. This makes it particularly effective against rapidly dividing cells, such as cancer cells . It has shown potent antitumor activity against leukemias and solid tumors .

Action Environment

The action of Alkasar-18 can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . .

属性

IUPAC Name |

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h18,20,22,24-26,31-33H,2-17,19,21H2,1H3,(H,28,29,34)/t22-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHQCEKUGWOYPS-URBBEOKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166385 | |

| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(4)-Octadecyl-1-arabinofuranosylcytosine | |

CAS RN |

158233-67-1 | |

| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158233671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)

![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)

![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)

![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)

![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)

![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)

![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)